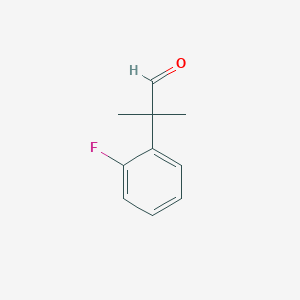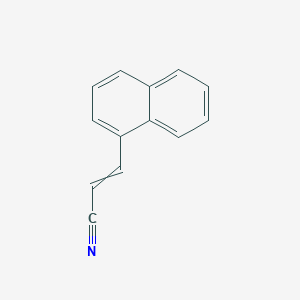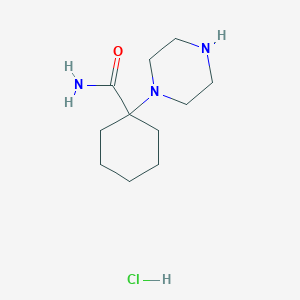
1-Chloro-4,5-difluoro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,5-difluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O It is characterized by the presence of a chlorine atom, two fluorine atoms, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-difluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methoxybenzene (anisole) followed by fluorination. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. Subsequent fluorination can be achieved using reagents like hydrogen fluoride (HF) or a fluorinating agent such as sulfur tetrafluoride (SF4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic ring or halogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-methoxy-4,5-difluoro-2-substituted benzenes.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced aromatic rings or dehalogenated compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4,5-difluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4,5-difluoro-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
1-Bromo-4,5-difluoro-2-methoxybenzene: Similar structure with a bromine atom instead of chlorine.
1-Chloro-2,4-difluoro-5-methoxybenzene: Differently substituted positions on the benzene ring.
1,4-Difluoro-2,5-dimethoxybenzene: Contains two methoxy groups instead of one.
Uniqueness: 1-Chloro-4,5-difluoro-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms, along with the methoxy group, provides a versatile platform for further functionalization and exploration in various research fields.
Propiedades
Fórmula molecular |
C7H5ClF2O |
|---|---|
Peso molecular |
178.56 g/mol |
Nombre IUPAC |
1-chloro-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
Clave InChI |
FEGAFLHLRQQMEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
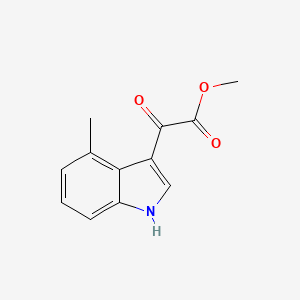
![4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B11722943.png)
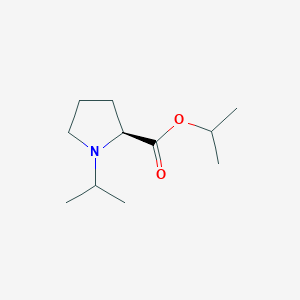
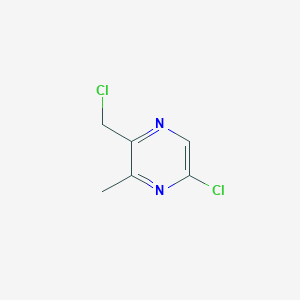



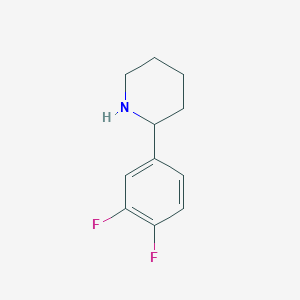
![(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)
